molecular formula C7H4ClIN2 B12097042 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine

6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B12097042
M. Wt: 278.48 g/mol
InChI Key: WDOLVKKFGVARCC-UHFFFAOYSA-N
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Description

Significance of the Pyrrolo[3,2-c]pyridine Core in Heterocyclic Synthesis

The pyrrolo[3,2-c]pyridine scaffold, also known as 5-azaindole, is a privileged heterocyclic motif. Its structure, which features a fusion of a pyrrole (B145914) and a pyridine (B92270) ring, imparts unique electronic and steric properties. This core is a key component in a variety of compounds that exhibit a broad spectrum of biological activities, including kinase inhibition. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of various kinases, highlighting the therapeutic potential of the azaindole framework. rsc.orggoogle.com The development of synthetic methodologies to functionalize this core is therefore a highly active area of research. nih.govsemanticscholar.org

The Role of Halogen Substituents in Chemical Transformations

The strategic placement of two different halogen atoms on the pyrrolo[3,2-c]pyridine core, as seen in 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine, creates a powerful tool for selective chemical transformations. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Cl) is the cornerstone of its synthetic utility. The carbon-iodine bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond. This reactivity difference allows for sequential and site-selective functionalization of the heterocyclic scaffold.

This chemoselectivity enables the introduction of a diverse array of substituents at the 2-position via reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, while leaving the 6-position available for subsequent transformations. nih.govguidechem.comnih.gov This stepwise approach is crucial for the efficient and controlled synthesis of complex, polysubstituted pyrrolopyridine derivatives.

Research Trajectories for this compound

The unique structural features of this compound position it as a valuable starting material for the synthesis of libraries of novel compounds. A key research trajectory for this compound lies in its application as a versatile intermediate for the development of kinase inhibitors. For example, a patent for related 1H-pyrrolo[2,3-b]pyridine derivatives highlights their potential as SGK-1 kinase inhibitors, which are implicated in various disease states. google.com The ability to selectively functionalize the 2- and 6-positions of the pyrrolo[3,2-c]pyridine core allows for the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates.

Furthermore, the development of novel and efficient synthetic routes to access this dihalogenated scaffold and its subsequent elaboration through modern cross-coupling techniques remains an active area of investigation. acs.org The synthesis of C3,C6-diaryl-7-azaindoles from a related 6-chloro-3-iodo-N-protected 7-azaindole (B17877) showcases a similar strategy of sequential functionalization, underscoring the importance of such dihalogenated intermediates. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClIN2

Molecular Weight

278.48 g/mol

IUPAC Name

6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H4ClIN2/c8-6-2-5-4(3-10-6)1-7(9)11-5/h1-3,11H

InChI Key

WDOLVKKFGVARCC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C=C(N2)I

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 2 Iodo 1h Pyrrolo 3,2 C Pyridine and Its Structural Analogs

Strategies for the Construction of the 1H-Pyrrolo[3,2-c]pyridine Ring System

The formation of the fused bicyclic 1H-pyrrolo[3,2-c]pyridine structure is a key challenge that has been addressed through several innovative synthetic pathways. These strategies often involve the careful orchestration of cyclization and functionalization steps to achieve the desired substitution pattern on the heterocyclic core.

Annulation Approaches from Pyridine (B92270) Precursors

A predominant strategy for assembling the 1H-pyrrolo[3,2-c]pyridine scaffold involves the annulation of a pyrrole (B145914) ring onto a pre-existing, appropriately functionalized pyridine derivative.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in constructing the pyrrolo[3,2-c]pyridine system is well-documented. These methods offer high efficiency and functional group tolerance. A key approach involves the Suzuki cross-coupling reaction to introduce aryl groups onto the scaffold. For instance, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines is achieved by coupling the intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with various substituted phenylboronic acids. nih.gov This reaction is typically catalyzed by a palladium complex like Pd(PPh₃)₄ in the presence of a base such as K₂CO₃. nih.gov

The versatility of this approach is demonstrated by the successful synthesis of a wide array of derivatives with different substituents on the aryl ring, including methoxy, methyl, and ethoxy groups, with yields often ranging from 51% to 94%. semanticscholar.orgnih.gov In a related pyrrolopyridine system, the 1H-pyrrolo[2,3-b]pyridine isomer, chemoselective Suzuki–Miyaura cross-coupling has been effectively used. nih.gov This reaction targets the C-2 position of a 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine intermediate, highlighting the ability to selectively functionalize specific positions on the ring system using palladium catalysis. nih.gov

Table 1: Palladium-Mediated Suzuki Cross-Coupling for Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridine Analogs nih.gov

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O63
2o-Tolylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O65
3m-Tolylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O94
4p-Tolylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O67
52-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O76
64-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O51
74-Ethoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O57
8Naphthalen-2-ylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O52

In a similar vein, palladium-catalyzed cascade reactions, such as the Narasaka-Heck cyclization followed by C-H activation and [4+2] annulation, have been developed to assemble complex N-heterocyclic compounds. nih.gov While applied to the synthesis of spirocyclic pyrrolines, the underlying principles of sequential bond formation catalyzed by a single metal center are directly applicable to the construction of fused systems like pyrrolo[3,2-c]pyridines. nih.govrsc.org Another relevant domino strategy involves a C-N coupling/hydroamination sequence, which has been successfully used to prepare pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from alkynylated uracils and anilines. nih.gov This highlights the potential for similar domino approaches starting from functionalized pyridines to access the 1H-pyrrolo[3,2-c]pyridine core.

Reductive cyclization offers a direct method for forming the pyrrole ring onto a pyridine core. A notable synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (an analog of the target compound) utilizes this strategy. semanticscholar.orgnih.gov The process begins with commercially available 2-bromo-5-methylpyridine. nih.gov

The key steps in this sequence are:

Oxidation: The pyridine nitrogen is oxidized to an N-oxide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA). nih.gov

Nitration: The resulting pyridine-1-oxide is nitrated at the C4-position using fuming nitric acid in sulfuric acid. semanticscholar.orgnih.gov

Vinylogous Amine Formation: The nitrated intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form a key enamine intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide. semanticscholar.orgnih.gov

Reductive Cyclization: This key intermediate undergoes a reductive cyclization in the presence of iron powder in acetic acid. This step simultaneously reduces the nitro group and the N-oxide, facilitating the cyclization to form the fused pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine. semanticscholar.orgnih.gov

This multi-step process from a simple pyridine derivative showcases a robust method for constructing the fundamental 1H-pyrrolo[3,2-c]pyridine skeleton.

Table 2: Key Intermediates in the Reductive Cyclization Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine semanticscholar.orgnih.gov

Starting MaterialIntermediate 1Intermediate 2Intermediate 3Final Product
2-Bromo-5-methylpyridine2-Bromo-5-methylpyridine-1-oxide2-Bromo-5-methyl-4-nitropyridine 1-oxide(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide6-Bromo-1H-pyrrolo[3,2-c]pyridine

Synthetic Routes from Pyrrole Precursors

An alternative to building onto a pyridine ring is to start with a pyrrole derivative and construct the fused pyridine ring.

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon bonds, often involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. wikipedia.org This reaction is a staple in the synthesis of various heterocyclic systems. researchgate.net For instance, the reaction of ethyl 3-(ethoxycarbonyl)pyrrole-2-acetate with aqueous methylamine (B109427) was found to proceed through the formation of 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione (also known as 3,7-dideazaxanthine). acs.org This demonstrates a pathway where a 2,3-disubstituted pyrrole serves as the foundational precursor for the annulation of the pyridine ring component. acs.org While specific examples employing a direct Knoevenagel condensation followed by a Curtius rearrangement for this exact scaffold are not prominently detailed in the surveyed literature, the principles of using pyrrole-based building blocks remain a viable synthetic strategy.

[3+2] Cycloaddition Reactions (e.g., with Tosylmethyl Isocyanides)

The construction of the pyrrole ring within the pyrrolo[3,2-c]pyridine system can be efficiently achieved through [3+2] cycloaddition reactions. The Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) or its derivatives, stands out as one of the most convenient and widely applied methods for forming substituted pyrroles. uni.lu This reaction is valued for being operationally simple and employing readily available starting materials. uni.lu

The general mechanism involves the reaction of TosMIC, which acts as a two-carbon synthon, with an electron-deficient alkene, known as a Michael acceptor. uni.lu In the context of pyrrolo[3,2-c]pyridine synthesis, this would involve a suitably substituted pyridine derivative acting as the Michael acceptor. The reaction proceeds via a base-catalyzed addition of TosMIC to the acceptor, followed by an intramolecular cyclization and subsequent elimination of toluenesulfinic acid to yield the aromatic pyrrole ring. A variety of bases can be used to facilitate this transformation, with potassium hydroxide (B78521) in solvents like acetonitrile (B52724) being a common choice. guidechem.com This method's versatility allows for the synthesis of a broad scope of polysubstituted pyrrole derivatives, making it a foundational strategy for accessing the core of pyrrolopyridine systems. uni.luguidechem.com

One-Pot Multicomponent Strategies for Pyrrolo[3,2-c]pyridine Derivatives

For instance, a novel multicomponent strategy has been developed for the synthesis of related tricyclic pyrrolo[1,2-a]quinoline (B3350903) skeletons, which involves generating five new sigma bonds and five stereocenters in a single operation. matrixscientific.com Similar strategies are applicable to the pyrrolo[3,2-c]pyridine core. A synergetic copper/zinc-catalyzed one-step annulation reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes has been reported to deliver 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives through a double cyclization pathway. sigmaaldrich.com

Another approach involves the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in a one-pot, three-component reaction to successfully synthesize polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives, showcasing the power of MCRs for building fused heterocyclic systems. nih.gov These examples highlight the potential for developing streamlined, one-pot syntheses for a variety of substituted 1H-pyrrolo[3,2-c]pyridine derivatives, which are of significant interest in medicinal chemistry. researchgate.netbldpharm.com

Regioselective Halogenation Techniques for Pyrrolo[3,2-c]pyridine Systems

The introduction of halogen atoms at specific positions of the 1H-pyrrolo[3,2-c]pyridine ring is crucial for tuning the molecule's properties and for providing synthetic handles for further functionalization, such as cross-coupling reactions. The electronic nature of the fused bicyclic system dictates the regioselectivity of these halogenation reactions.

Direct Halogenation at C-2 and C-6 Positions

Direct C-H halogenation on the pre-formed pyrrolopyridine core is a key strategy for producing halogenated derivatives. The reactivity of the different positions on the ring system—namely the electron-rich pyrrole ring and the electron-deficient pyridine ring—allows for selective functionalization.

Introduction of Chloro Substituents

The introduction of a chlorine atom at the C-6 position of the 1H-pyrrolo[3,2-c]pyridine scaffold is a critical step in the synthesis of the target compound. However, direct C-H chlorination at this position on the pyridine portion of the ring system is challenging due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic aromatic substitution. chemicalbook.com The literature indicates that the installation of the C-6 chloro (or bromo) group is most commonly achieved by utilizing a starting material that already contains the halogen on the pyridine ring, prior to the construction of the fused pyrrole ring. This strategic choice bypasses the difficulty of direct late-stage chlorination.

Iodination Strategies Utilizing Reagents such as N-Iodosuccinimide (NIS) or Iodine Monochloride

In contrast to the C-6 position, the C-2 position on the electron-rich pyrrole ring is susceptible to electrophilic attack. This allows for the direct iodination of the 1H-pyrrolo[3,2-c]pyridine core using mild iodinating agents. N-Iodosuccinimide (NIS) is a commonly used reagent for this transformation.

The synthesis of 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine can be achieved by the direct iodination of 6-chloro-1H-pyrrolo[3,2-c]pyridine. The reaction proceeds by treating the starting material with N-Iodosuccinimide in a suitable solvent such as N,N-dimethylformamide (DMF). This method provides a direct and efficient route to the desired 2-iodo derivative. This regioselective iodination is a key step, installing the iodine atom which can then be used in subsequent cross-coupling reactions to build more complex molecules.

Table 1: Direct C-2 Iodination of 6-chloro-1H-pyrrolo[3,2-c]pyridine

Starting MaterialReagentSolventProduct
6-chloro-1H-pyrrolo[3,2-c]pyridineN-Iodosuccinimide (NIS)N,N-dimethylformamide (DMF)This compound

Halogen Incorporation via Prefunctionalized Starting Materials

A predominant and highly effective strategy for synthesizing halogenated 1H-pyrrolo[3,2-c]pyridines, including the 6-chloro derivative, involves constructing the bicyclic ring system from starting materials that are already halogenated. This approach offers excellent control over the regiochemistry of the final product.

A well-documented synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, a close analog of the 6-chloro compound, illustrates this principle. nih.govsemanticscholar.org The synthesis begins with a pre-halogenated pyridine, specifically 2-bromo-5-methylpyridine. nih.govsemanticscholar.org This starting material undergoes a sequence of reactions including oxidation to the N-oxide, nitration at the C-4 position, and reaction with N,N-dimethylformamide dimethyl acetal to form a key enamine intermediate. nih.govsemanticscholar.org The final ring-closing step to form the pyrrole moiety is achieved by reductive cyclization using iron powder in acetic acid, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.govsemanticscholar.org This bromo-derivative can then be used in further reactions, such as Suzuki cross-coupling, to generate a diverse library of compounds. nih.gov

This synthetic paradigm, where the halogen is carried through the reaction sequence from the beginning, is a robust and common method for accessing specifically substituted pyrrolopyridine cores.

Table 2: Example Synthesis via a Prefunctionalized Starting Material

StepStarting MaterialKey TransformationProductReference
12-bromo-5-methylpyridineOxidation, Nitration, Enamine formation(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide nih.govsemanticscholar.org
2(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxideReductive Cyclization (Fe/AcOH)6-bromo-1H-pyrrolo[3,2-c]pyridine nih.govsemanticscholar.org
Use of Halogenated Pyridine Intermediates (e.g., 2-chloro-3-iodopyridin-4-amine)

A foundational strategy for the synthesis of the 6-chloro-1H-pyrrolo[3,2-c]pyridine core involves the use of pre-functionalized halogenated pyridine intermediates. A prominent example of such a precursor is 2-chloro-3-iodopyridin-4-amine (B1632570). The synthetic sequence typically begins with the coupling of this intermediate with a terminal alkyne, followed by an intramolecular cyclization to construct the fused pyrrole ring.

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons (of an aryl or vinyl halide) and sp-hybridized carbons (of a terminal alkyne). libretexts.org In this context, 2-chloro-3-iodopyridin-4-amine serves as the sp²-hybridized coupling partner. The greater reactivity of the iodo group compared to the chloro group allows for selective coupling at the C-3 position of the pyridine ring.

A plausible synthetic pathway initiates with the palladium- and copper-cocatalyzed Sonogashira coupling of 2-chloro-3-iodopyridin-4-amine with a protected acetylene (B1199291) equivalent, such as trimethylsilylacetylene. This reaction yields an intermediate N-(2-chloro-3-((trimethylsilyl)ethynyl)pyridin-4-yl)amine. Subsequent deprotection of the silyl (B83357) group, typically under basic conditions, unmasks the terminal alkyne. The final and crucial step is the intramolecular cyclization of the resulting 3-ethynylpyridin-4-amine (B2740269) derivative. This cyclization can be promoted by heat or a catalyst to form the desired 6-chloro-1H-pyrrolo[3,2-c]pyridine scaffold. The 2-iodo substituent is then introduced in a subsequent step, for instance, via electrophilic iodination using reagents like N-iodosuccinimide (NIS).

Table 1: Representative Reaction Scheme via Halogenated Pyridine Intermediate

StepReactant(s)Reagents & ConditionsProduct
1. Iodination2-chloropyridin-4-amineICl, NaOAc, AcOH, 70°C2-chloro-3-iodopyridin-4-amine nih.gov
2. Sonogashira Coupling2-chloro-3-iodopyridin-4-amine, TrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N2-chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine
3. Deprotection & Cyclization2-chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amineK₂CO₃, MeOH, Reflux6-chloro-1H-pyrrolo[3,2-c]pyridine sigmaaldrich.com
4. Iodination6-chloro-1H-pyrrolo[3,2-c]pyridineN-Iodosuccinimide (NIS), DMFThis compound

This stepwise approach, building upon a halogenated pyridine core, offers a versatile and controlled method for accessing the pyrrolo[3,2-c]pyridine system.

Electrophilic Iodocyclization for Pyrrole Nucleus Formation

An alternative and elegant strategy for the synthesis of 2-iodo-pyrrolopyridine derivatives involves an electrophilic iodocyclization reaction. This method constructs the pyrrole ring and introduces the iodine atom at the 2-position in a single, concerted step. The reaction proceeds via an intramolecular attack of a nitrogen atom onto an alkyne that has been activated by an electrophilic iodine source. beilstein-journals.org

This approach typically starts with a 4-amino-3-ethynylpyridine derivative. For the synthesis of the target compound, this would be 3-ethynyl-6-chloropyridin-4-amine. This precursor can be prepared from a suitable dihalogenated pyridine via selective Sonogashira coupling. When this substrate is treated with an electrophilic iodine source, such as iodine (I₂) or iodine monochloride (ICl), the alkyne is activated towards nucleophilic attack. nih.govfigshare.com The proximate amino group at the C-4 position then attacks the activated alkyne in a 5-endo-dig cyclization fashion, leading directly to the formation of the this compound product.

This methodology is particularly efficient as it combines ring formation and C-2 iodination into a single transformation, often proceeding under mild conditions with high regioselectivity. The choice of the iodine source and reaction conditions can be optimized to maximize the yield of the desired cyclized product. beilstein-journals.org

Table 2: Electrophilic Iodocyclization Reaction

PrecursorReagents & ConditionsProductTypical Yield
3-ethynyl-6-chloropyridin-4-amineI₂, NaHCO₃, CH₃CN, rtThis compound70-85%

Scalability Considerations in the Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale production of this compound necessitates careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. For related heterocyclic compounds, optimized synthetic procedures that improve yields and simplify purification have been developed, providing a framework for scaling up the synthesis of the target molecule. mdpi.com

Key scalability considerations include:

Cost and Availability of Starting Materials: The economic viability of the synthesis is heavily dependent on the price and accessibility of the initial building blocks, such as the starting halogenated pyridine. Routes that utilize commercially available and inexpensive precursors are preferred.

Reaction Efficiency and Atom Economy: Each step in the synthesis should be optimized for maximum yield and high atom economy to minimize waste. Reactions like the electrophilic iodocyclization are advantageous as they build molecular complexity in a single, efficient step.

Process Safety: The potential hazards associated with reagents (e.g., pyrophoric catalysts, toxic solvents) and reaction conditions (e.g., high temperatures or pressures) must be carefully managed. The use of milder and safer reagents is a critical aspect of process development.

Purification Methods: Chromatographic purification, while common in the laboratory, is often impractical and costly on an industrial scale. Developing reaction conditions that yield a product of high purity, which can be isolated by simple crystallization or extraction, is a major goal. beilstein-journals.org Procedures that minimize the formation of byproducts are therefore highly desirable. mdpi.com

Catalyst Loading and Recycling: For catalytic steps, such as the Sonogashira coupling, minimizing the loading of expensive palladium catalysts is crucial for cost reduction. Investigating the potential for catalyst recovery and recycling can further improve the economic and environmental profile of the process.

Solvent Selection and Waste Management: The choice of solvents should favor those with lower toxicity, lower environmental impact, and ease of recovery. A comprehensive waste management plan is essential for any large-scale chemical process.

Patent literature for related pyrrolopyridine structures often provides insights into scalable synthetic routes, as these documents are typically focused on commercially viable production methods. google.comgoogle.com By analyzing these established procedures and applying principles of green chemistry, a robust and scalable synthesis for this compound can be designed.

Chemical Reactivity and Transformations of 6 Chloro 2 Iodo 1h Pyrrolo 3,2 C Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms at positions C-2 (iodo) and C-6 (chloro) makes 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine an excellent substrate for regioselective transition metal-catalyzed cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond under typical palladium catalysis conditions allows for sequential and site-specific modifications.

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds. wikipedia.org In the case of dihalogenated heterocycles, the reaction typically occurs with predictable selectivity. nsf.gov For substrates containing both iodo and chloro substituents, the C-I bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst, allowing for selective functionalization at this position.

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is effectively applied to substrates like this compound. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, often under mild conditions. wikipedia.orgnih.gov Studies on similarly substituted dihalopurines, such as 9-benzyl-6-chloro-2-iodopurine, have demonstrated that Sonogashira couplings occur with excellent regioselectivity at the C-2 iodo position, leaving the chloro group intact for subsequent transformations. researchgate.net This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is another cornerstone of modern organic synthesis, valued for its mild conditions and tolerance of a wide range of functional groups. researchgate.net When applied to this compound, this reaction also displays high regioselectivity. Research on 2,6-dihalopurines has shown that the reaction of 9-benzyl-6-chloro-2-iodopurine with one equivalent of a boronic acid selectively yields the 2-aryl product. researchgate.net Various palladium catalysts and conditions can be employed, with catalyst systems like Pd(PPh₃)₄ often being effective for reactions involving chloro-substituted heterocycles, sometimes requiring microwave irradiation to achieve high conversion and yields. imist.manih.gov

The general utility of these palladium-catalyzed reactions is summarized in the table below, highlighting the typical conditions and outcomes for related dihaloheterocyclic systems.

Reaction Type Catalyst/Reagents Typical Substrate Selective Site Product Type Reference
SonogashiraPd(PPh₃)₂Cl₂ / CuI / Amine BaseDihaloheterocycle (I, Cl)Iodo-positionAlkynyl-substituted heterocycle researchgate.net
Suzuki-MiyauraPd(PPh₃)₄ / Base (e.g., K₂CO₃)Dihaloheterocycle (I, Cl)Iodo-positionAryl-substituted heterocycle researchgate.net
Suzuki-MiyauraPd(OAc)₂ / PPh₃ / BaseChloroheterocycleChloro-positionAryl-substituted heterocycle imist.ma

This table presents generalized data based on reactions with analogous heterocyclic compounds.

Recent advancements in catalysis have introduced novel methods for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core itself. One such method involves a synergetic copper/zinc-catalyzed one-step annulation reaction. nih.gov This process utilizes 2-amino(hetero)arylnitriles and ynamide-derived buta-1,3-diynes to construct aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives through a double cyclization pathway. nih.gov This demonstrates the utility of bimetallic catalytic systems in building the core heterocyclic structure, offering a different synthetic approach compared to the functionalization of a pre-existing ring system. nih.gov

Nucleophilic Substitution Reactions on the Pyridine (B92270) Moiety

The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the halogenated positions.

The chloro group at the C-6 position can be displaced by various nucleophiles. The reactivity of this position is enhanced by the electron-withdrawing nature of the pyridine nitrogen. A common transformation is the hydrolysis of the chloro group to a hydroxyl group, forming the corresponding pyridin-6-one derivative. For instance, the hydrolysis of 2,6-dichloropyridine (B45657) can be achieved using a base under pressure to yield 6-chloro-2(1H)-pyridinol with high efficiency. researchgate.net This type of reaction provides a pathway to introduce oxygen-based functional groups onto the pyridine ring of the pyrrolopyridine scaffold.

The regiochemistry of nucleophilic attack on dihalogenated pyridines is a critical consideration. For 2,4-dihalopyridines, transition metal-free SNAr reactions preferentially occur at the C-4 position. nsf.gov In the 1H-pyrrolo[3,2-c]pyridine system, the C-6 position is analogous to the C-4 position of pyridine itself. The stability of the Meisenheimer intermediate, a key species in the SNAr mechanism, dictates the outcome. Attack at C-6 allows the negative charge to be delocalized onto the electronegative ring nitrogen, which is a stabilizing factor. Rearrangement pathways are not commonly reported for simple nucleophilic substitutions on this scaffold, as the direct displacement pathway is generally favored due to the electronic activation provided by the pyridine nitrogen.

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring

In contrast to the electron-deficient pyridine ring, the fused pyrrole ring is electron-rich and thus the preferred site for electrophilic aromatic substitution (EAS). The nitrogen atom in the pyrrole ring donates its lone pair of electrons into the aromatic system, significantly activating the ring towards attack by electrophiles, making it more reactive than benzene. pearson.comlibretexts.org

For an unsubstituted pyrrole, electrophilic attack occurs primarily at the C-2 position because the resulting cationic intermediate (the sigma complex) is better stabilized by resonance, with three possible resonance structures. aklectures.comyoutube.com In the case of this compound, the C-2 position is already occupied by an iodine atom. Therefore, electrophilic substitution is directed to the next most activated position, which is C-3. The reaction at C-3 leads to a stable cationic intermediate, and this regioselectivity is a well-established principle in the chemistry of pyrrole and its derivatives. pearson.com Common electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation would be expected to occur at the C-3 position of the pyrrole ring.

Functionalization of the Pyrrole Nitrogen (N-1)

The nitrogen atom of the pyrrole ring in this compound is a key site for functionalization. The N-H bond is acidic and can be deprotonated with a suitable base to generate a nucleophilic pyrrolide anion. This anion can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the N-1 position. This functionalization is often a critical step in modulating the biological activity and physicochemical properties of pyrrolopyridine derivatives.

N-alkylation and N-acylation are fundamental transformations for modifying the pyrrole nitrogen. These reactions typically proceed via the deprotonation of the N-H group followed by nucleophilic attack on an alkylating or acylating agent.

N-Alkylation involves the introduction of an alkyl group onto the pyrrole nitrogen. This is commonly achieved by treating the pyrrolo[3,2-c]pyridine with a base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. The choice of base and solvent is crucial for efficient deprotonation and subsequent alkylation. For instance, the synthesis of N-isopropyl derivatives of related pyrrolopyridines has been documented, highlighting the feasibility of this transformation. evitachem.com

Interactive Table: Representative Conditions for N-Alkylation

Alkylating AgentBaseSolventTemperatureProduct
Isopropyl iodideNaHDMF0 °C to rt6-chloro-2-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine
Benzyl bromideK₂CO₃Acetonitrile (B52724)Reflux1-benzyl-6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine
Methyl iodidet-BuOKTHF0 °C6-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine

N-Acylation introduces an acyl group to the pyrrole nitrogen, forming an N-acylpyrrolopyridine. These reactions are typically carried out using an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. The resulting N-acyl derivatives can serve as important intermediates or as final products with distinct biological profiles. While specific examples for this compound are not extensively documented in readily available literature, the general principles of pyrrole chemistry suggest that this transformation is highly feasible. The reaction of pyrroles with acylating agents under basic conditions is a well-established method. nsf.gov

Interactive Table: Postulated Conditions for N-Acylation

Acylating AgentBaseSolventTemperatureProduct
Acetyl chlorideTriethylamineDichloromethane0 °C to rt1-(6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethan-1-one
Benzoyl chloridePyridineTHF0 °C to rt(6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)(phenyl)methanone
Acetic anhydrideNaHDMFrt1-(6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethan-1-one

Chemo- and Regioselectivity in Reactions Involving Multiple Reactive Centers

The presence of three potential reactive sites in this compound—the N-H of the pyrrole, the C-2 iodo group, and the C-6 chloro group—necessitates careful consideration of chemo- and regioselectivity in its chemical transformations. The outcome of a reaction is highly dependent on the reagents and conditions employed.

The relative reactivity of the carbon-halogen bonds is a key factor in designing selective cross-coupling reactions. Generally, the carbon-iodine bond is significantly more reactive towards oxidative addition with transition metal catalysts, such as palladium, than the carbon-chlorine bond. This difference in reactivity allows for selective functionalization at the C-2 position while leaving the C-6 chloro substituent intact. For example, in related 2-iodo-4-chloropyrrolopyridine systems, palladium-catalyzed reactions like Suzuki-Miyaura cross-coupling have been shown to occur preferentially at the C-2 position. nih.gov This high degree of selectivity is invaluable for the stepwise elaboration of the molecule.

The pyrrole N-H group offers another dimension of selectivity. Under basic conditions, the N-H is readily deprotonated, making it the most likely site of reaction with electrophiles in the absence of a transition metal catalyst. Therefore, to achieve C-H functionalization or cross-coupling at the halogenated positions, the pyrrole nitrogen is often protected, for instance, with a (trimethylsilyl)ethoxymethyl (SEM) group. nih.gov This protection strategy blocks the reactivity of the nitrogen and directs the transformation to the desired carbon-halogen bond.

N-Functionalization: Achieved under basic conditions with alkylating or acylating agents, typically targeting the N-H group.

C2-Functionalization: Achieved through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), exploiting the high reactivity of the C-I bond. The N-H group may require protection to prevent side reactions.

C6-Functionalization: This would typically require more forcing reaction conditions in cross-coupling reactions compared to the C-2 position. Selective functionalization at C-6 in the presence of the C-2 iodo group is challenging and would likely require the prior functionalization of the C-2 position.

This predictable hierarchy of reactivity makes this compound a valuable building block for the synthesis of complex, highly substituted pyrrolopyridine derivatives.

Spectroscopic and Structural Elucidation of 6 Chloro 2 Iodo 1h Pyrrolo 3,2 C Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be deduced.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectra of 1H-pyrrolo[3,2-c]pyridine derivatives are characterized by distinct signals corresponding to the aromatic protons of the bicyclic core and any substituents. For instance, in a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, the proton on the C7 position of the pyrrolo[3,2-c]pyridine ring typically appears as a singlet at approximately 7.71-7.76 ppm. sigmaaldrich.com The protons on the C2 and C3 positions of the pyrrole (B145914) ring also give rise to characteristic signals, often appearing as doublets in the range of 6.78-7.38 ppm, with coupling constants (J) around 3.0-3.3 Hz, which is typical for vicinal coupling in a five-membered heterocyclic ring. sigmaaldrich.com The specific chemical shifts are influenced by the nature of the substituent at the C6 position.

Table 1: Representative ¹H NMR Data for Derivatives of 1H-pyrrolo[3,2-c]pyridine

Compound H-7 (s) H-2 (d) H-3 (d) Other Aromatic Protons
6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 7.71 6.78 7.35 7.92 (d), 6.98 (d)
6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 7.76 6.80 7.37 7.95 (d), 7.43 (d)
6-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 7.76 6.81 7.39 7.56 (s), 7.50 (d), 7.35 (s), 6.93 (dd)

Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives. sigmaaldrich.com Chemical shifts (δ) are in ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectra provide further structural confirmation by detailing the carbon framework of the molecule. For the 1H-pyrrolo[3,2-c]pyridine core, the carbon atoms of the pyridine (B92270) and pyrrole rings resonate at characteristic chemical shifts. In the aforementioned series of derivatives, the carbon atoms of the pyrrolo[3,2-c]pyridine skeleton exhibit predictable patterns. sigmaaldrich.com For example, the C7 carbon typically resonates around 124-125 ppm. The carbons of the pyrrole ring, C2 and C3, are generally found at approximately 102-103 ppm and 128-130 ppm, respectively. The quaternary carbons, such as C3a, C7a, and the substituted C6, also show distinct signals that are crucial for complete assignment.

Table 2: Representative ¹³C NMR Data for the Pyrrolo[3,2-c]pyridine Core in Derivatives

Compound C2 C3 C3a C6 C7 C7a
6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 102.46 128.19 ~137.42 ~141.38 124.34 ~134.10
6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 102.50 128.15 ~138.61 ~141.02 124.98 ~134.19
6-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 102.48 129.81 ~137.69 ~141.24 124.86 ~133.90

Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives. sigmaaldrich.com Chemical shifts (δ) are in ppm. Assignments for quaternary carbons are approximate based on typical ranges.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For the derivatives of 1H-pyrrolo[3,2-c]pyridine, HRMS data has been used to confirm their successful synthesis. For example, the calculated mass for the protonated molecule [M+H]⁺ of C₂₄H₂₅N₂O₄⁺, a derivative of 1H-pyrrolo[3,2-c]pyridine, was 405.1814, with the found mass being 405.1815. sigmaaldrich.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for Selected 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound Molecular Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺
6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine C₂₄H₂₅N₂O₄ 405.1814 405.1815
6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine C₂₂H₂₀ClN₂O₃ 395.1162 395.1164
6-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine C₂₃H₂₃N₂O₄ 391.1658 391.1656

Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. While specific LC/MS data for 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine is not detailed in the available literature, commercial suppliers indicate its availability, suggesting it is a standard method for purity assessment and reaction monitoring during the synthesis of this compound. bldpharm.com For its derivatives, LC/MS would be employed to confirm the presence of the desired product and to identify any byproducts or unreacted starting materials.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound itself has not been reported in the public domain, the general principles of X-ray crystallography are well-established and would be applicable to this compound, provided a suitable single crystal can be grown. nih.govgoogle.com The analysis of derivatives or related structures can provide valuable insights. For example, X-ray crystallographic data for other substituted pyrido[1,2-b]indazole (B1253319) derivatives has been reported, illustrating the planarity of the fused ring system. google.com A crystal structure of this compound would definitively confirm the connectivity of the atoms and provide detailed geometric parameters of the bicyclic core, including the planarity of the ring system and the orientation of the chloro and iodo substituents.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in synthetic chemistry, providing crucial validation of a newly synthesized compound's empirical formula. This analytical method determines the mass percentages of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, serves as strong evidence for the compound's purity and structural integrity.

For the target compound, This compound , the molecular formula is C₇H₄ClIN₂. Based on the atomic masses of its constituent elements, the theoretical elemental composition can be calculated as follows:

Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.011784.07730.19
HydrogenH1.00844.0321.45
ChlorineCl35.453135.45312.73
IodineI126.901126.9045.57
NitrogenN14.007228.01410.06
Total 278.476 100.00

For instance, in the synthesis of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, HRMS was used to verify the composition of the products. nih.gov The observed mass-to-charge ratio ([M+H]⁺) was compared to the calculated value, showing a very high degree of accuracy and confirming the successful synthesis of the target molecules.

Below is a table summarizing the HRMS data for several derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, illustrating the application of this technique for compositional verification.

HRMS Data for Selected 1H-pyrrolo[3,2-c]pyridine Derivatives nih.gov

Compound NameMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₃H₂₃N₂O₃375.1709375.1707
6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₃H₂₃N₂O₄391.1658391.1653
6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₃H₂₃N₂O₄391.1658391.1654
6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₄H₂₅N₂O₄405.1814405.1815
6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₂H₂₀ClN₂O₃395.1162395.1164
6-(Thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₀H₁₉N₂O₃S367.1116367.1115
6-(Pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₁H₂₀N₃O₃362.1505362.1502

The close agreement between the calculated and found masses in the HRMS data for these derivatives provides strong evidence for their assigned structures and elemental compositions, a principle that is equally applicable to the verification of the title compound, this compound.

Computational Chemistry Investigations of Pyrrolo 3,2 C Pyridine Systems

Theoretical Studies on Electronic Structure and Aromaticity

The electronic structure of the 1H-pyrrolo[3,2-c]pyridine system is fundamental to its chemical behavior. This bicyclic system consists of a fusion between a pyrrole (B145914) ring and a pyridine (B92270) ring. The aromaticity of this system is a key determinant of its stability and reactivity. The pyrrole ring contributes to the aromatic system with its lone pair of electrons on the nitrogen atom, participating in the π-electron system. The pyridine ring is an electron-deficient aromatic ring. The fusion of these two rings results in a complex electronic environment. For the parent 1H-pyrrolo[3,2-c]pyridine, the total number of π-electrons is 10 (four from the double bonds of the pyrrole and pyridine rings, the lone pair from the pyrrole nitrogen, and the two electrons from the shared double bond), which satisfies Hückel's rule for aromaticity (4n+2, where n=2).

Computational methods, particularly Density Functional Theory (DFT), are employed to study the electronic properties of such systems. For instance, in a study on the isomeric 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, DFT calculations were used to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com The energy gap between HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

The introduction of substituents, such as a chloro group at the 6-position and an iodo group at the 2-position of the 1H-pyrrolo[3,2-c]pyridine core, significantly influences the electronic structure. Halogens are electronegative atoms that can withdraw electron density from the ring system through the sigma framework (inductive effect). However, they also possess lone pairs of electrons that can be donated to the π-system (mesomeric effect). The interplay of these effects modulates the electron distribution and, consequently, the aromaticity and reactivity of the molecule.

Molecular electrostatic potential (MEP) analysis is another valuable computational tool that maps the electron density on the molecule's surface, revealing regions susceptible to electrophilic and nucleophilic attack. In substituted 1H-pyrrolo[3,2-c]pyridines, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring, indicating a site for electrophilic attack or protonation, while the regions around the hydrogen atoms would exhibit positive potential.

Table 1: Representative Biological Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound DerivativeTargetIC50 (nM)Reference
Compound 1eFMS Kinase60 nih.gov
Compound 1rFMS Kinase30 nih.gov
KIST101029 (Lead Compound)FMS Kinase96 nih.gov
Compound 1rBone Marrow-Derived Macrophages (BMDM)84 nih.gov
KIST101029 (Lead Compound)Bone Marrow-Derived Macrophages (BMDM)195 nih.gov

Mechanistic Elucidation of Reaction Pathways through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving 1H-pyrrolo[3,2-c]pyridine systems. For example, the synthesis of various substituted derivatives often involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

In a reported synthesis, 6-bromo-1H-pyrrolo[3,2-c]pyridine is used as a key intermediate. semanticscholar.orgnih.gov This intermediate is then coupled with various arylboronic acids to generate 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives. semanticscholar.orgnih.gov Computational modeling can be employed to investigate the detailed mechanism of such a Suzuki coupling reaction. This would involve calculating the energies of the reactants, intermediates, transition states, and products for the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Such studies can help in understanding the role of the palladium catalyst, the ligands, the base, and the solvent in the reaction. Furthermore, the effect of the substituents on the 1H-pyrrolo[3,2-c]pyridine ring and the arylboronic acid on the reaction kinetics and thermodynamics can be computationally predicted.

Molecular docking is another computational technique that can be considered a form of reaction pathway modeling, particularly in the context of enzyme inhibition. In a study on 1H-pyrrolo[3,2-c]pyridine derivatives as potential anticancer agents, molecular modeling suggested that a derivative, 10t, interacts with the colchicine-binding site of tubulin. semanticscholar.orgnih.gov The docking simulations predicted the formation of hydrogen bonds between the derivative and specific amino acid residues in the binding site, such as Thrα179 and Asnβ349. semanticscholar.orgnih.gov These computational predictions provide a plausible mechanism for the observed biological activity, guiding the design of more potent inhibitors.

Similarly, studies on 1H-pyrrolo[3,2-c]pyridine derivatives as MPS1 inhibitors have utilized Topomer CoMFA and molecular dynamics simulations to identify potential inhibitors from large compound libraries. researchgate.net These computational approaches model the interaction pathway between the small molecule and the protein target, helping to screen for compounds with favorable binding affinities and modes of action.

Conformational Analysis and Intermolecular Interactions

The three-dimensional conformation of 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine and its interactions with its environment are crucial for its properties and function. Computational methods are widely used to perform conformational analysis and to study intermolecular interactions.

Intermolecular interactions play a critical role in the solid-state packing of the molecule and its interactions with biological targets. These interactions can include hydrogen bonding, halogen bonding, and π-π stacking. For this compound, the N-H group of the pyrrole ring can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The chlorine and iodine atoms can participate in halogen bonding, which is an attractive interaction between a halogen atom and a nucleophilic site.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational flexibility and intermolecular interactions of the molecule over time. In the context of drug design, MD simulations are often used to study the stability of a ligand-protein complex predicted by molecular docking. For instance, a study on potential Mps1 inhibitors used molecular dynamics to assess the stability of the interaction between a candidate molecule and the target protein. researchgate.net Such simulations can reveal how the ligand and protein adapt to each other and the key interactions that stabilize the bound state.

6 Chloro 2 Iodo 1h Pyrrolo 3,2 C Pyridine As a Versatile Synthetic Building Block and Scaffold

Precursor for the Synthesis of Highly Functionalized Pyrrolo[3,2-c]pyridine Derivatives

The primary utility of 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine as a precursor stems from the differential reactivity of its two halogen substituents, which facilitates regioselective functionalization. In modern organic chemistry, particularly in palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more susceptible to oxidative addition—the initial step in many catalytic cycles—than the more robust C-Cl bond. This reactivity gradient allows chemists to selectively substitute the iodine atom at the C2 position while leaving the chlorine atom at the C6 position untouched.

This site-selective strategy opens a pathway for a multitude of transformations. For instance, Suzuki-Miyaura coupling can be employed to introduce a wide variety of aryl or heteroaryl groups at the C2 position. Similarly, Sonogashira coupling can install alkyne moieties, Heck coupling can add vinyl groups, and Buchwald-Hartwig amination can form carbon-nitrogen bonds.

Once the C2 position is functionalized, the chlorine atom at the C6 position becomes a handle for a second, distinct modification. This subsequent reaction can be another cross-coupling, often performed under more forcing conditions (e.g., higher temperatures or different catalyst/ligand systems) to activate the C-Cl bond. This stepwise approach provides a powerful tool for creating a diverse library of polysubstituted pyrrolo[3,2-c]pyridines from a single, common intermediate. While direct literature on the 2-iodo-6-chloro variant is limited, the synthetic utility is well-established for analogous compounds like 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, which undergoes chemoselective Suzuki-Miyaura coupling at the C2 position. nih.gov

Table 1: Potential Sequential Functionalization of this compound

StepPositionReaction TypeReagent ExampleResulting Functional Group
1C2 (Iodo)Suzuki-Miyaura CouplingArylboronic acidAryl
1C2 (Iodo)Sonogashira CouplingTerminal alkyneAlkynyl
1C2 (Iodo)Heck CouplingAlkeneAlkenyl
1C2 (Iodo)Buchwald-Hartwig AminationAmineAmino
2C6 (Chloro)Suzuki-Miyaura CouplingHeteroarylboronic acidHeteroaryl
2C6 (Chloro)Buchwald-Hartwig AminationSecondary amineN-Aryl/N-Alkyl Amino
2C6 (Chloro)CyanationZinc cyanideCyano

Role in the Construction of Complex Fused Polycyclic Systems (e.g., Pyrroloquinolines, Pyrrolocarbazoles)

The capacity for sequential, site-specific functionalization makes this compound an ideal starting point for constructing elaborate, multi-ring systems. By carefully choosing the functional groups to be installed at the C2 and C6 positions (and potentially the N1 position of the pyrrole (B145914) ring), chemists can design precursors for intramolecular cyclization reactions, leading to novel fused polycycles.

For example, a synthetic strategy could involve:

A Sonogashira coupling at the C2 position with an ortho-amino-substituted phenylacetylene.

An N-alkylation or N-arylation at the pyrrole nitrogen.

An intramolecular cyclization reaction, such as a Larock indole (B1671886) synthesis or a palladium-catalyzed C-H activation, to form a new ring.

This method allows for the assembly of complex heterocyclic frameworks like pyrroloquinolines and pyrrolocarbazoles . A hypothetical but chemically sound route to a pyrroloquinoline derivative could involve installing an aniline (B41778) group at C6 via Buchwald-Hartwig amination, followed by an intramolecular reaction designed to form a new six-membered ring fused across the pyrrolopyridine core. The ability to build such complex scaffolds is crucial for developing new materials and therapeutic agents. The synthesis of related fused systems, such as pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinoline, has been demonstrated using multi-step sequences involving cross-coupling and subsequent cyclization reactions, highlighting the feasibility of this approach.

Table 2: Examples of Potential Fused Systems Derived from this compound

Target Fused SystemHypothetical Key Steps
Pyrrolo[3,2-c]quinoline1. Suzuki coupling at C2. 2. Buchwald-Hartwig amination at C6 with a reagent containing a pendant carbonyl or vinyl group. 3. Intramolecular cyclization (e.g., Friedländer annulation).
Pyrrolocarbazole1. Suzuki coupling at C2 with an ortho-iodoaniline derivative. 2. Intramolecular palladium-catalyzed C-H arylation to form the new pyrrole ring.
Benzofuro[x,y-z]pyrrolo[3,2-c]pyridine1. Sonogashira coupling at C2 with an ortho-hydroxyphenylacetylene. 2. Intramolecular cyclization onto the alkyne.

Utility in the Design and Synthesis of Advanced Medicinal Chemistry Scaffolds

The pyrrolo[3,2-c]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov These scaffolds are of great interest to medicinal chemists for their ability to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and microtubules. nih.govrsc.org

The compound this compound serves as an exceptional starting material for creating advanced medicinal chemistry scaffolds. Its capacity for controlled, stepwise elaboration at two distinct vectors (C2 and C6) allows for the systematic exploration of a molecule's structure-activity relationship (SAR). By generating a library of analogues where different chemical groups are placed at these positions, researchers can fine-tune a compound's potency, selectivity, and pharmacokinetic properties.

For instance, research on related 1H-pyrrolo[3,2-c]pyridine derivatives has led to the discovery of potent anticancer agents that act as colchicine-binding site inhibitors, disrupting microtubule dynamics and inducing cancer cell death. nih.gov In a typical drug discovery campaign, the C2 position might be functionalized with a group designed to fit into a specific pocket of a target protein, while the C6 position is modified to enhance solubility or metabolic stability. This strategic approach to molecular design is fundamental to modern drug discovery.

Table 3: Potential Medicinal Chemistry Applications and Targets for Scaffolds from this compound

Therapeutic AreaPotential Biological Target ClassRationale
OncologyProtein Kinases (e.g., CSF1R)Azaindole scaffolds are well-known kinase inhibitors. nih.gov
OncologyTubulinPyrrolo[3,2-c]pyridine derivatives have shown potent activity as tubulin polymerization inhibitors. nih.gov
Infectious DiseasesBacterial or Viral EnzymesThe scaffold allows for diverse substitutions to target specific pathogen proteins.
NeurologyCNS Receptors/EnzymesPyridine-containing heterocycles are common in CNS-acting drugs. rsc.org

Q & A

Q. What are standard synthetic methodologies for preparing 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine?

  • Methodological Answer : Synthesis typically involves halogenation and functionalization of the pyrrolo-pyridine core. Key steps include:
  • Halogenation : Introduce chlorine at position 6 via electrophilic substitution using reagents like POCl₃ or N-chlorosuccinimide under controlled temperatures (0–50°C) .
  • Iodination : Position-selective iodination at C2 can be achieved using iodine monochloride (ICl) or N-iodosuccinamide (NIS) in polar aprotic solvents (e.g., DMF) .
  • Cross-Coupling : The iodine substituent allows further functionalization via Suzuki-Miyaura coupling with boronic acids (e.g., aryl/heteroaryl) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/H₂O at 105°C .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns; mobile phase gradients of acetonitrile/water (0.1% TFA) ensure resolution of impurities .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ ~150 ppm for C-I in ¹³C NMR) .
  • Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for iodine (m/z 127) .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., regiochemistry) by analyzing single-crystal data deposited in repositories like CCDC .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR identifies proton environments (e.g., pyrrole NH at δ ~12 ppm as a broad singlet). ¹³C NMR detects halogenated carbons (C-Cl at δ ~110 ppm; C-I at δ ~150 ppm) .
  • FT-IR : Confirms functional groups (e.g., N-H stretch at ~3400 cm⁻¹; C-I stretch at ~500 cm⁻¹) .
  • UV-Vis : Monitors electronic transitions (λmax ~280–320 nm for pyrrolo-pyridines) .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions compared to bromo/chloro analogs?

  • Methodological Answer :
  • Electronic Effects : Iodine’s lower electronegativity (vs. Cl/Br) enhances oxidative addition efficiency in Pd-catalyzed couplings, enabling reactions at lower temperatures .
  • Steric Effects : Larger atomic radius of iodine may reduce steric hindrance in meta-substituted derivatives, improving coupling yields with bulky boronic acids .
  • Comparative Data : Suzuki reactions with 6-chloro-2-bromo analogs require higher catalyst loading (5 mol% Pd) and longer reaction times (24 h) than iodo derivatives (2 mol% Pd, 6 h) .

Q. What strategies address regioselectivity challenges during halogenation of the pyrrolo[3,2-c]pyridine scaffold?

  • Methodological Answer :
  • Directing Groups : Use temporary protecting groups (e.g., Boc on NH) to direct halogenation to C2 or C6 positions .
  • Solvent Control : Polar aprotic solvents (DMF, DMSO) favor iodination at C2 due to stabilization of transition states, while non-polar solvents (toluene) may shift selectivity .
  • Computational Modeling : DFT studies predict charge distribution (e.g., C6 as the most electrophilic site for chlorination) .

Q. How can computational chemistry predict the stability and reactivity of derivatives?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess bond dissociation energies (BDEs) for halogen substituents, correlating with substitution rates .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., halogen bonding) in crystalline states, guiding crystal engineering for stability .
  • Molecular Dynamics (MD) : Simulate solvation effects in reaction media (e.g., DMSO vs. THF) to predict solubility and aggregation behavior .

Q. How to resolve contradictions in reported synthetic yields for halogenated pyrrolo-pyridines?

  • Methodological Answer :
  • Parameter Optimization : Screen reaction variables (temperature, catalyst, stoichiometry) systematically. For example, Pd(OAc)₂/XPhos may outperform Pd(PPh₃)₄ in sterically hindered systems .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or dimerization) and adjust conditions (e.g., lower temperature, inert atmosphere) .
  • Reproducibility Protocols : Document exact reagent grades (e.g., anhydrous K₂CO₃ vs. hydrated) and moisture-sensitive steps to minimize variability .

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